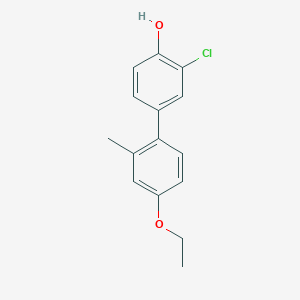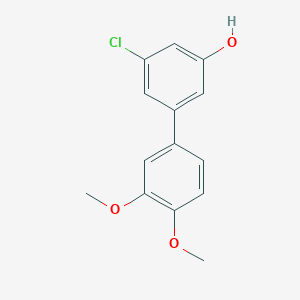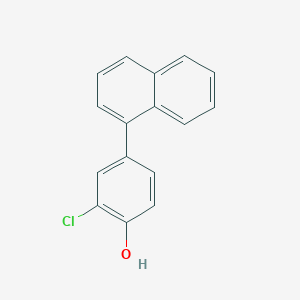
2-Chloro-4-(4-ethylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-ethylthiophenyl)phenol, 95% (2C4EtTP) is a phenolic compound with a broad range of scientific applications. It is a white, odorless solid with an empirical formula of C11H10ClOS and a molecular weight of 219.7 g/mol. 2C4EtTP is a widely used reagent in organic synthesis and is also employed in a variety of scientific research applications.
Scientific Research Applications
2-Chloro-4-(4-ethylthiophenyl)phenol, 95% is widely used in scientific research applications. It can be used as a substrate in enzyme-linked immunosorbent assays (ELISAs), which are used to detect the presence of a specific antigen in a sample. 2-Chloro-4-(4-ethylthiophenyl)phenol, 95% is also used in the synthesis of novel compounds and materials with potential applications in drug discovery and development. Additionally, 2-Chloro-4-(4-ethylthiophenyl)phenol, 95% is used as a reagent in the synthesis of various organic compounds, such as heterocycles and polymers.
Mechanism of Action
2-Chloro-4-(4-ethylthiophenyl)phenol, 95% is an electrophilic reagent and its mechanism of action is based on its ability to form covalent bonds with nucleophilic centers. In ELISAs, 2-Chloro-4-(4-ethylthiophenyl)phenol, 95% reacts with the antigen to form a covalent bond, which can then be detected by the enzyme-linked antibody. In the synthesis of novel compounds, 2-Chloro-4-(4-ethylthiophenyl)phenol, 95% can be used to form covalent bonds between two molecules.
Biochemical and Physiological Effects
2-Chloro-4-(4-ethylthiophenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or to interact with other molecules in the body.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-ethylthiophenyl)phenol, 95% has several advantages for lab experiments. It is a highly efficient reagent, with a yield of 95%, and it is relatively inexpensive. Additionally, it is easy to handle and store, and it has a long shelf life.
The main limitation of 2-Chloro-4-(4-ethylthiophenyl)phenol, 95% is that it is not suitable for use in experiments involving living organisms. Additionally, it can be difficult to remove from the reaction mixture, which can affect the purity of the product.
Future Directions
There are several potential future directions for 2-Chloro-4-(4-ethylthiophenyl)phenol, 95%. It could be used to synthesize novel compounds for drug discovery and development. Additionally, it could be used in the synthesis of polymers and other materials. It could also be used in the synthesis of heterocyclic compounds, which could have applications in medicine, agriculture, and other fields. Finally, it could be used in the synthesis of fluorescent probes, which could be used to detect and monitor biological processes.
Synthesis Methods
2-Chloro-4-(4-ethylthiophenyl)phenol, 95% is synthesized through the reaction of 4-ethylthiophenol and thionyl chloride in the presence of a base such as pyridine. This method is known as the Friedel-Crafts acylation and is widely used in organic synthesis. The reaction proceeds in two steps: first, 4-ethylthiophenol is acylated with thionyl chloride to form 4-chloro-4-ethylthiophenyl chloride; then, the chloride is hydrolyzed to 2-Chloro-4-(4-ethylthiophenyl)phenol, 95%. The reaction is highly efficient and produces a pure product with a yield of 95%.
properties
IUPAC Name |
2-chloro-4-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-12-6-3-10(4-7-12)11-5-8-14(16)13(15)9-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZYDHCYRDQYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-ethylthiophenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














